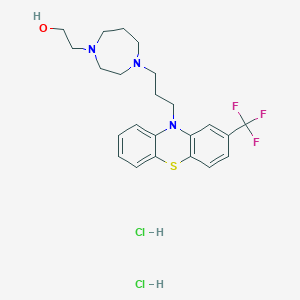

Homofenazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1256-01-5 |

|---|---|

Molecular Formula |

C23H30Cl2F3N3OS |

Molecular Weight |

524.4700096 |

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |

InChI Key |

OKRCIFXERYECBC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Canonical SMILES |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Historical Context and Pharmaceutical Classification of Homofenazine Dihydrochloride

Genesis and Early Pharmaceutical Development

The journey of phenothiazine (B1677639) derivatives in medicine began serendipitously. Initially, phenothiazines like methylene (B1212753) blue were used in the dyeing industry in the 19th century. nih.gov Their therapeutic potential was later explored, leading to the synthesis of various derivatives. nih.gov In the mid-20th century, a concerted effort in medicinal chemistry focused on exploring phenothiazine derivatives for various applications. wikipedia.org

Homofenazine (B1220437) itself was synthesized by Wilhelm Schuler and his colleagues at Degussa. wikipedia.org It was developed in Germany by Chemiewerk Homburg and was later introduced in Belgium in 1966 under the brand name Pasaden. wikipedia.orgncats.io The synthesis of Homofenazine involves a multi-step chemical process, starting with the alkylation of 2-(Trifluoromethyl)Phenothiazine (B42385). wikipedia.org

Placement within the Phenothiazine Class of Psychopharmacological Agents

Phenothiazines are a major class of first-generation antipsychotic drugs known for their dopamine (B1211576) receptor antagonist activity. nih.govijnrd.org This class is structurally categorized into three main groups based on the nitrogen substituent: aliphatic, piperidine, and piperazine (B1678402) derivatives. wikipedia.org Homofenazine is classified as a piperazine derivative, a group that also includes well-known drugs like fluphenazine. wikipedia.orgresearchgate.net The defining feature of this subgroup is the presence of a piperazine ring in their chemical structure.

The mechanism of action for phenothiazines, including Homofenazine, primarily involves the blockade of dopamine D2 receptors in the brain. evitachem.comijnrd.org This action is responsible for their antipsychotic effects. britannica.com

Table 1: Classification of Phenothiazine Antipsychotics

| Group | Chemical Characteristic | Example(s) |

| Aliphatic | Acyclic group on nitrogen | Chlorpromazine (B137089) wikipedia.org |

| Piperidine | Piperidine-derived group on nitrogen | Thioridazine nih.gov |

| Piperazine | Piperazine-derived substituent on nitrogen | Fluphenazine, Homofenazine wikipedia.org |

Historical Discontinuation and Implications for Drug Discovery Research

At some point after its introduction, Homofenazine was quietly discontinued (B1498344) and is no longer marketed. wikipedia.org The specific reasons for its discontinuation are not extensively documented in publicly available literature. However, the discontinuation of early antipsychotics is not uncommon and can be attributed to a variety of factors. These can include the emergence of newer medications with more favorable efficacy or side effect profiles, leading to a decline in use and eventual market withdrawal. nih.govcpn.or.kr

The story of Homofenazine and other early phenothiazines holds several implications for modern drug discovery. The development of this class was a pioneering example of medicinal chemistry, demonstrating how a lead compound can be systematically modified to produce a range of therapeutic agents. wikipedia.org The challenges faced with these early drugs, including adverse effects, spurred the search for atypical or second-generation antipsychotics with different mechanisms of action and potentially better tolerability. nih.govcambridge.org The discontinuation of older drugs like Homofenazine underscores the continuous evolution of pharmacotherapy and the ongoing quest for more effective and safer treatments for mental health conditions.

Synthetic Methodologies and Chemical Modifications of Homofenazine Dihydrochloride

Established Synthetic Pathways for Homofenazine (B1220437) Dihydrochloride (B599025)

The primary established synthetic route to Homofenazine involves a two-step alkylation process starting from the core precursor, 2-(trifluoromethyl)phenothiazine (B42385). This method is a classical approach for the synthesis of N-alkylated phenothiazine (B1677639) derivatives.

The synthesis commences with the alkylation of 2-(trifluoromethyl)phenothiazine with a bifunctional linker, typically a haloalkyl-diazepane derivative. wikipedia.org A common reagent used for this step is 1-(3-bromopropyl)-1,4-diazepane. wikipedia.org This reaction introduces the diazepane-propyl side chain at the N-10 position of the phenothiazine ring. The initial product of this step is 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine. wikipedia.org

The second step of the synthesis involves the further alkylation of the secondary amine within the newly introduced diazepane ring. This is typically achieved by reacting the intermediate with 2-chloroethanol. wikipedia.org This final alkylation step attaches the hydroxyethyl (B10761427) group to the diazepane moiety, completing the synthesis of the Homofenazine base. wikipedia.org

To produce Homofenazine dihydrochloride, the synthesized Homofenazine base is treated with hydrochloric acid. nih.gov This acid-base reaction forms the dihydrochloride salt, which often improves the compound's stability and solubility for pharmaceutical applications. nih.govontosight.ai

A schematic representation of this synthetic pathway is detailed in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-(Trifluoromethyl)phenothiazine, 1-(3-bromopropyl)-1,4-diazepane | Base (e.g., sodamide in xylene) google.com, Reflux google.com | 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

| 2 | 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine, 2-Chloroethanol | Alkylation conditions wikipedia.org | Homofenazine |

| 3 | Homofenazine | Hydrochloric Acid | This compound |

Exploration of Synthetic Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and the successful isolation of its intermediates. The primary precursors are 2-(trifluoromethyl)phenothiazine and the alkylating side chain.

Alkylating Agents: The side chain is introduced using specific alkylating agents.

1-Bromo-3-chloropropane (B140262) or 1-(3-bromopropyl)-1,4-diazepane: These reagents are used to introduce the propyl-diazepane linker. The synthesis of such intermediates often involves the reaction of a suitable diamine with a haloalkane. wikipedia.org For instance, N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine can be synthesized by reacting 2-trifluoromethyl-phenothiazine with 1-bromo-3-chloropropane in the presence of metallic sodium in liquid ammonia. prepchem.com

2-Chloroethanol: This reagent is used in the final step to add the hydroxyethyl group to the diazepine (B8756704) ring. wikipedia.org

Key Synthetic Intermediates: The primary intermediate in the synthesis of Homofenazine is 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine . wikipedia.org The successful synthesis and purification of this compound are essential for the subsequent reaction step. Another key intermediate is N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine , which can be used as an alternative precursor for the alkylation of the diazepine moiety. prepchem.com

The table below summarizes the key precursors and intermediates.

| Compound Type | Name | Role in Synthesis |

| Core Scaffold | 2-(Trifluoromethyl)phenothiazine | Starting material for the phenothiazine core. wikipedia.org |

| Alkylating Agent | 1-(3-Bromopropyl)-1,4-diazepane | Introduces the propyl-diazepane side chain. wikipedia.org |

| Alkylating Agent | 1-Bromo-3-chloropropane | Precursor for the N-propyl side chain. prepchem.com |

| Alkylating Agent | 2-Chloroethanol | Introduces the terminal hydroxyethyl group. wikipedia.org |

| Intermediate | 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | Product of the first alkylation step. wikipedia.org |

| Intermediate | N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine | An alternative intermediate for side-chain introduction. prepchem.com |

Derivatization Strategies and Analogue Synthesis for Phenothiazine Scaffolds

The phenothiazine scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of analogues with diverse pharmacological properties. acs.org The synthetic strategies employed for Homofenazine can be adapted to create novel derivatives.

N-10 Alkylation: The most common point of derivatization is the nitrogen atom at position 10 of the phenothiazine ring. researchgate.net This is typically achieved through N-alkylation with various alkyl halides, similar to the synthesis of Homofenazine. By varying the length and functionality of the alkyl side chain, a diverse library of compounds can be generated. For example, using different N-substituted piperazines or homopiperazines in place of 1-(2-hydroxyethyl)homopiperazine can lead to a wide range of analogues. The synthesis of Fluphenazine, a related phenothiazine, involves the alkylation of 2-trifluoromethylphenothiazine with 4-formyl-1-piperazinylpropylchloride. newdrugapprovals.org

Ring Substitution: The phenothiazine ring system itself can be modified. Electrophilic substitution reactions, such as halogenation, can introduce substituents at various positions on the benzene (B151609) rings, although the 3 and 7 positions are often favored for functionalization. researchgate.net These modifications can significantly alter the electronic properties and, consequently, the biological activity of the molecule.

Molecular Hybridization: A more advanced strategy involves the hybridization of the phenothiazine scaffold with other pharmacologically active moieties. For instance, novel 2-(trifluoromethyl)phenothiazine-1,2,3-triazole hybrids have been synthesized using click chemistry, demonstrating the potential for creating multifunctional molecules. nih.gov

Oxidation of Sulfur: The sulfur atom in the thiazine (B8601807) ring can be oxidized to form sulfoxides and sulfones. evitachem.com This modification alters the geometry and electronic properties of the central ring, which can influence receptor binding and other biological interactions.

The table below outlines some derivatization strategies for the phenothiazine scaffold.

| Derivatization Strategy | Position of Modification | Example of Reagents/Methods | Potential Outcome |

| N-10 Alkylation | Nitrogen at position 10 | Alkyl halides, tosylates, or mesylates with various functional groups. researchgate.net | Introduction of diverse side chains to modulate pharmacological activity. |

| Ring Substitution | Positions on the benzene rings (e.g., 3, 7) | Electrophilic aromatic substitution (e.g., halogenation, nitration). researchgate.net | Alteration of electronic properties and steric hindrance. |

| Molecular Hybridization | N-10 side chain or ring substituents | Click chemistry, amide coupling with other bioactive molecules. nih.gov | Creation of hybrid molecules with dual or synergistic activities. |

| Sulfur Oxidation | Sulfur at position 5 | Oxidizing agents (e.g., hydrogen peroxide, m-CPBA). evitachem.com | Formation of sulfoxides or sulfones, altering ring conformation and electronic properties. |

Pharmacological Mechanisms and Neurobiological Actions of Homofenazine Dihydrochloride

Theoretical Frameworks of Dopamine (B1211576) Receptor Antagonism

The principal pharmacological action of homofenazine (B1220437) dihydrochloride (B599025) is its function as a dopamine receptor antagonist. evitachem.com This mechanism involves the binding to and blocking of dopamine receptors, particularly the D2 subtype, within the brain. evitachem.comrxlist.com Dopamine is a crucial neurotransmitter that regulates a multitude of functions, including mood, cognition, and motor control. rxlist.com By inhibiting the action of dopamine, phenothiazines like homofenazine can modulate neurotransmission in pathways where dopamine is dysregulated. evitachem.comijnrd.org

The therapeutic effects of dopamine antagonists are often attributed to their ability to reduce dopaminergic signaling. ijnrd.org This blockade of dopamine transmission is a hallmark of typical antipsychotic medications. evitachem.com In addition to their primary action on D2 receptors, some phenothiazines may also interact with other receptor systems, including histamine (B1213489) and muscarinic receptors, which can contribute to their broader pharmacological profile. rxlist.com

Comparative Pharmacological Analysis within the Phenothiazine (B1677639) Class

Homofenazine dihydrochloride belongs to the phenothiazine class, a group of compounds with a characteristic three-ring structure in which two benzene (B151609) rings are linked by a sulfur and a nitrogen atom. brieflands.com Variations in the side chain attached to the nitrogen atom result in a wide array of pharmacological activities and potencies among different phenothiazine derivatives. brieflands.com

The clinical applications of phenothiazines are diverse, ranging from antipsychotic and antiemetic effects to potential uses as antiviral and anticancer agents. brieflands.compacific.eduresearchgate.net This versatility stems from their multi-target actions. brieflands.com For example, their utility as antiemetics is linked to their ability to block the vagus nerve in the gastrointestinal tract. rxlist.com

Table 1: Comparative Properties of Selected Phenothiazines

| Compound | Subclass | Primary Receptor Targets | Key Characteristics |

|---|---|---|---|

| Chlorpromazine (B137089) | Aliphatic | D2, H1, M1 | Low/mid potency antipsychotic, also used for intractable hiccups and acute migraines. brieflands.compacific.edu |

| Fluphenazine | Piperazine (B1678402) | D2 | High potency antipsychotic used for schizophrenia and psychosis. pacific.edu |

| Thioridazine | Piperidine | D2 | Low-potency antipsychotic, also investigated for effects on colorectal stem cells. ijnrd.orgbrieflands.com |

| Perphenazine | Piperazine | D1, D2 | High potency antipsychotic used for various psychiatric conditions. pacific.edunih.gov |

| Promethazine | Aliphatic | H1 | Primarily an antihistamine with sedative effects. brieflands.com |

| Homofenazine | Piperazine | D2 | Investigated for its psycho-sedative properties. ncats.ioevitachem.com |

Unelucidated Aspects of Molecular Mechanism of Action

While the primary mechanism of dopamine receptor antagonism is well-established for phenothiazines, the complete picture of their molecular interactions remains an area of active investigation. The precise conformational changes induced in the dopamine receptor upon binding of antagonists like homofenazine are not fully understood.

Furthermore, the downstream signaling cascades that are modulated by this receptor blockade are complex and continue to be explored. Research into the structure-activity relationships within the phenothiazine class aims to elucidate how specific structural modifications influence receptor affinity and functional outcomes. acs.org For example, the role of hydrophobicity as a determinant of activity is a subject of ongoing study. acs.org

The potential for phenothiazines to interact with other cellular targets beyond neurotransmitter receptors, such as ion channels and enzymes involved in cancer pathways, highlights the need for further research to fully comprehend their diverse biological effects. brieflands.com The investigation into these less-understood mechanisms could open new avenues for the therapeutic application of phenothiazine derivatives.

Receptor Binding Profiles and Molecular Interactions of Homofenazine Dihydrochloride

In Vitro Receptor Binding Affinity Characterization

The in vitro receptor binding affinity of a compound is a primary determinant of its pharmacological action. For Homofenazine (B1220437) dihydrochloride (B599025), specific quantitative binding data from radioligand binding assays are not extensively detailed in publicly available scientific literature. However, its classification as a phenothiazine (B1677639) and its structural similarity to other typical antipsychotics suggest a strong affinity for dopamine (B1211576) D2 receptors. researchgate.netevitachem.com

To provide a contextual understanding of the likely binding profile of Homofenazine, the table below presents representative in vitro binding affinities (Ki values in nM) for other well-characterized phenothiazine antipsychotics at various neurotransmitter receptors. It is anticipated that Homofenazine would exhibit a somewhat similar profile, characterized by high affinity for the dopamine D2 receptor.

Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazine Antipsychotics

| Receptor | Chlorpromazine (B137089) | Fluphenazine | Thioridazine |

|---|---|---|---|

| Dopamine D1 | 22 | 10 | 120 |

| Dopamine D2 | 1.8 | 0.45 | 3.5 |

| Serotonin (B10506) 5-HT1A | 2000 | 560 | 1600 |

| Serotonin 5-HT2A | 3.0 | 1.1 | 4.5 |

| Alpha-1 Adrenergic | 2.1 | 1.5 | 3.0 |

| Muscarinic M1 | 27 | 200 | 15 |

| Histamine (B1213489) H1 | 1.0 | 1.5 | 4.0 |

Data compiled from various pharmacological databases. This table is for illustrative purposes to show the typical binding profile of phenothiazines and does not represent specific data for Homofenazine dihydrochloride.

Ligand-Receptor Interaction Modeling and Dynamics

The study of ligand-receptor interactions through molecular modeling provides insights into the specific binding modes and the conformational changes that underpin a drug's activity. While specific molecular modeling studies for this compound are not widely published, general principles derived from modeling other phenothiazines at the dopamine D2 receptor are applicable.

These models typically show the protonated amine in the side chain of the phenothiazine molecule forming a key ionic interaction with a conserved aspartate residue in transmembrane helix 3 (Asp114 in D2) of the receptor. The tricyclic phenothiazine ring system engages in hydrophobic and van der Waals interactions with aromatic amino acid residues within the receptor's binding pocket, such as phenylalanine and tryptophan. The nature and position of substituents on the phenothiazine ring, such as the trifluoromethyl group in Homofenazine's parent structure, can significantly influence these interactions and contribute to binding affinity and selectivity. researchgate.net

Interestingly, Homofenazine has also been identified in the context of pharmacophore-based virtual screening for ligands of drug transporters like P-glycoprotein (P-gp). nih.govscribd.com Such computational approaches analyze the spatial arrangement of chemical features necessary for binding and can help in understanding potential drug-transporter interactions. nih.gov

Selectivity Profiling Across Neurotransmitter Receptor Subtypes

The typical profile for a first-generation antipsychotic includes significant affinity for:

Dopamine Receptors: High affinity for the D2 subtype is the hallmark of this class. evitachem.com

Serotonin (5-HT) Receptors: Notable affinity for 5-HT2A and, to a lesser extent, other serotonin receptor subtypes.

Adrenergic Receptors: Potent binding to alpha-1 adrenergic receptors.

Muscarinic Acetylcholine Receptors: Varying degrees of affinity for muscarinic receptors.

Histamine Receptors: High affinity for the H1 histamine receptor.

This multi-receptor binding profile is characteristic of phenothiazines and contributes to both their therapeutic actions and their side effect profiles. The lack of high selectivity for the D2 receptor over other receptors is a distinguishing feature of this class of compounds when compared to newer, atypical antipsychotics.

Preclinical Pharmacological Evaluation of Homofenazine Dihydrochloride in Animal Models

Assessment of Behavioral Modulations in Rodent Models (e.g., Passive Avoidance)

Given that homofenazine (B1220437) is a phenothiazine (B1677639) antipsychotic, its effects would likely be compared to those of other drugs in the same class. wikipedia.orgijnrd.org For instance, studies on other phenothiazines have demonstrated varying effects on cognitive performance in rodent models.

Neurochemical Alterations in Preclinical Models

The primary mechanism of action for phenothiazine antipsychotics, including homofenazine, is the antagonism of dopamine (B1211576) D2 receptors. ijnrd.orgevitachem.com This interaction is central to their therapeutic effects in psychotic disorders. Preclinical studies would typically investigate the binding affinity of homofenazine dihydrochloride (B599025) for these and other neurotransmitter receptors.

The neurochemical profile of homofenazine dihydrochloride would likely be characterized by its interaction with various dopamine receptor subtypes. The table below illustrates a hypothetical comparison of receptor binding affinities for different phenothiazines, which would be a typical output of such preclinical neurochemical evaluations.

| Compound | D2 Receptor Affinity (Ki, nM) |

| Homofenazine | Data not available |

| Chlorpromazine (B137089) | High |

| Thioridazine | Moderate |

| Fluphenazine | Very High |

| Note: This table is for illustrative purposes to show the type of data generated in preclinical studies. Specific binding affinities for Homofenazine are not available in the provided search results. |

Comparative Efficacy and Potency in Animal Paradigms

In preclinical settings, the efficacy and potency of a new compound are compared to established drugs. For an antipsychotic like homofenazine, this would involve animal models that mimic aspects of psychosis. While specific comparative data for homofenazine is scarce, it is known to have general properties similar to chlorpromazine. drugfuture.com

The following table provides a conceptual framework for how the efficacy and potency of this compound might be compared to other antipsychotics in a preclinical animal model of psychosis.

| Compound | Effective Dose Range (mg/kg) in Animal Model | Relative Potency |

| Homofenazine | Data not available | Data not available |

| Chlorpromazine | 10-20 | 1x |

| Haloperidol | 0.5-1.5 | ~10x that of Chlorpromazine |

| Note: This table is a hypothetical representation. The actual effective dose and relative potency for Homofenazine would need to be determined through specific preclinical studies. |

Physicochemical and Biophysical Characterization of Homofenazine Dihydrochloride in Solution and Biological Mimics

Self-Association Phenomena and Critical Micelle Concentration (CMC) Determinations

Homofenazine (B1220437) dihydrochloride (B599025), like many pharmacologically active amphiphilic molecules, exhibits a tendency to self-associate in aqueous solutions. This phenomenon is driven by the hydrophobic effect, where the nonpolar phenothiazine (B1677639) ring system seeks to minimize contact with water molecules, while the hydrophilic side chain remains exposed to the aqueous environment. This self-assembly typically results in the formation of aggregates, such as micelles, once a specific concentration threshold is reached.

This threshold is known as the Critical Micelle Concentration (CMC). Above the CMC, the drug molecules organize into stable colloidal structures. For many amphiphilic drugs, this aggregation behavior is a key characteristic influencing their properties. researchgate.net The structure of these drugs, often featuring fused rings and a short alkyl chain, means they tend to form aggregates at higher concentrations compared to conventional surfactants. researchgate.net The process of micellization can be influenced by various factors including temperature, pH, and the ionic strength of the solution. researchgate.netnih.gov

Interactions with Lipid Bilayers and Model Membranes

The interaction of drugs with cell membranes is fundamental to their biological action. For amphiphilic compounds like Homofenazine dihydrochloride, these interactions are particularly significant. The drug's ability to partition into and perturb lipid bilayers can alter membrane fluidity, permeability, and the function of embedded proteins. Model membranes, such as liposomes, are frequently used to study these interactions in a controlled manner. nih.govgoogle.com

The interaction between a positively charged drug and a lipid bilayer is influenced by both electrostatic and hydrophobic forces. The charge on the lipid headgroups and the ionic strength of the surrounding buffer are critical factors. nih.gov Generally, an increase in ionic strength can shield electrostatic interactions, leading to a decrease in the association of cationic drugs with the membrane. nih.gov Conversely, the presence of anionic lipids within a membrane can enhance the interaction with positively charged drugs. nih.gov

Surfactant-like molecules can interact with phospholipid bilayers, leading to increased membrane fluidity. At higher concentrations, they can disrupt the membrane's integrity, potentially forming pores or even solubilizing the membrane into mixed micelles. researchgate.net Although these mechanisms are well-described for amphiphilic drugs, specific quantitative data detailing the partitioning coefficient of this compound into different model membranes or its precise effects on membrane phase transitions are not documented in the available literature.

Colloidal and Aggregation Properties in Aqueous Systems

The self-association of this compound in water leads to the formation of colloidal aggregates. ontosight.ai The dihydrochloride salt form of the compound enhances its water solubility, a crucial factor for its behavior in aqueous systems. ontosight.ai The nature of these aggregates—their size, shape, and stability—is a key aspect of the drug's physicochemical profile.

The aggregation is a direct consequence of its amphiphilic structure, comprising a hydrophobic three-ring phenothiazine core and a hydrophilic protonated side chain. researchgate.net The formation of these aggregates is a dynamic equilibrium. The properties of these colloidal systems can be investigated using techniques such as dynamic light scattering (DLS) to determine particle size distribution or electron microscopy for direct visualization of aggregate morphology. The stability of these aggregates can be affected by environmental factors; for instance, changes in pH or ionic strength can alter the charge repulsion between molecules and influence aggregate size and structure. nih.gov

Detailed research findings that specifically characterize the size, morphology, and stability of this compound aggregates in aqueous solutions are not present in the surveyed scientific literature.

Computational and Theoretical Studies on Homofenazine Dihydrochloride

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. amazonaws.comepo.org For the phenothiazine (B1677639) class of compounds, including homofenazine (B1220437), SAR studies have been crucial in optimizing derivatives for specific therapeutic purposes. amazonaws.com The biological activity of phenothiazines is highly dependent on substitutions at key positions within their tricyclic structure. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative approach to SAR, establishing mathematical relationships between molecular descriptors and biological activities. mdpi.comresearchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are most important for their effects. researchgate.netniscpr.res.in For instance, QSAR studies on phenothiazine derivatives have utilized descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), logarithm of the partition coefficient (Log P), molar refractivity (MR), and molecular weight (MW) to model activities like cytotoxicity against multi-drug resistant cell lines. researchgate.net Such models help in the initial screening of new drug candidates, saving significant time and resources. niscpr.res.in

Predictive modeling also extends to the pharmacokinetic properties of phenothiazine derivatives, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). wjpsonline.comresearchgate.net Various in silico tools and software are employed to predict these properties, helping to identify compounds with favorable drug-like characteristics early in the drug discovery process. wjpsonline.comresearchgate.net These computational strategies play a vital role in minimizing the risk of late-stage drug failure due to poor pharmacokinetic profiles. wjpsonline.com

Table 1: Key Structure-Activity Relationship Findings for Phenothiazine Derivatives

| Structural Modification | Effect on Activity/Property | Example Compound(s) | Reference(s) |

| Electron-withdrawing group at position 2 | Increases antipsychotic activity | Chlorpromazine (B137089), Trifluoperazine | amazonaws.com |

| Long-chain aliphatic group in the side chain | Increases lipophilicity and CNS penetration | Promethazine | amazonaws.com |

| Quaternary ammonium (B1175870) salts | Increases antimicrobial activity | Not specified | amazonaws.com |

| Higher lipophilicity (Log P) | Positively contributes to carcinogenicity | Not specified | niscpr.res.in |

| Presence of conjugated ring systems | Positively contributes to carcinogenicity | Not specified | niscpr.res.in |

| Presence of tertiary/secondary nitrogens | Reduces carcinogenicity | Not specified | niscpr.res.in |

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as homofenazine, and its biological target at an atomic level. researchgate.netyoutube.com These methods provide detailed insights into the binding modes, affinities, and the stability of the ligand-receptor complex. nih.govnih.gov

For phenothiazines, molecular docking studies have been instrumental in understanding their binding mechanisms with various biological targets, most notably dopamine (B1211576) receptors, which is central to their antipsychotic action. amazonaws.com These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the drug molecule and the amino acid residues of the receptor's binding site. amazonaws.comresearchgate.net For example, in silico findings have revealed that hydrophobic interactions are of great importance in the binding of several phenothiazine drugs to the enzyme aldehyde oxidase. researchgate.net

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.govdovepress.com MD simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov These simulations are performed using force fields like OPLS or AMBER and can reveal the stability of protein-ligand complexes through analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govdovepress.comnih.gov Such studies have been applied to various systems, including the interaction of phenothiazines with bacterial efflux pumps, which helps to explain their antibiotic resistance-modulating properties. amazonaws.com

Table 2: Biological Targets of Phenothiazines Investigated by Computational Methods

| Target | Method(s) Used | Key Findings | Reference(s) |

| Dopamine D₂ Receptors | Molecular Docking | Determination of significant binding interactions, explaining antipsychotic action. | amazonaws.com |

| Aldehyde Oxidase (AOX) | Molecular Docking | Identification of binding sites and the importance of hydrophobic interactions in inhibition. | researchgate.net |

| Bacterial Efflux Pumps (e.g., AcrB, NorA) | Molecular Docking | Elucidation of hydrogen-bond interactions related to antibiotic resistance modulation. | amazonaws.com |

| P-glycoprotein (P-gp) | Homology Modeling, MD Simulation, Molecular Docking | Revealed crucial interacting residues for inhibitory activity. | nih.gov |

Theoretical Predictions of Metabolic Transformation Pathways

Predicting the metabolic fate of a drug is a critical aspect of drug development. Computational, or in silico, metabolism prediction systems have become valuable tools for identifying the potential biotransformation products of pharmaceuticals. helsinki.fi These methods can forecast the metabolic pathways a compound like homofenazine might undergo in the body, which is crucial for understanding its efficacy and duration of action.

The metabolism of phenothiazines can be complex and is often mediated by enzymes such as cytochrome P450 (CYP) and non-P450 enzymes like aldehyde oxidase (AOX). researchgate.netnih.gov Theoretical studies can predict which of these enzymatic pathways are likely to be involved in the metabolism of a specific phenothiazine derivative. researchgate.net For example, in silico and in vitro studies on five different phenothiazine drugs demonstrated their inhibitory effects on AOX activity, highlighting the role of this enzyme in their metabolic profile. researchgate.net

Computational tools can model various metabolic reactions, including oxidation, reduction, and hydrolysis, to generate a list of potential metabolites. This information helps toxicologists and pharmacologists to focus their experimental efforts on identifying and characterizing the most likely metabolic products. The development of mechanistic models, which consider the time-variant changes in drug concentrations, further improves the prediction of metabolic drug-drug interactions. nih.gov

Table 3: Predicted Metabolic Pathways for Phenothiazine-Type Compounds

| Enzyme Family | Type of Reaction | Relevance to Phenothiazines | Reference(s) |

| Cytochrome P450 (CYP) | Oxidation | A primary pathway for the metabolism of many drugs, including phenothiazines. | nih.gov |

| Aldehyde Oxidase (AOX) | Oxidation | An important enzyme in the metabolism of N-heterocyclic compounds and aldehydes; inhibited by several phenothiazines. | researchgate.net |

| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Glucuronidation (Conjugation) | A major phase II metabolic pathway for compounds with suitable functional groups. | researchgate.net |

| Esterases | Hydrolysis | Involved in the metabolism of drugs containing ester functional groups. | researchgate.net |

Advanced Formulation and Delivery Research for Phenothiazine Derivatives

Development of Microsphere and Nanoparticle Delivery Systems

Microspheres and nanoparticles represent promising carriers for delivering phenothiazine (B1677639) derivatives. nih.govneliti.com These systems can encapsulate the drug, protect it from degradation, and modify its release profile. neliti.combibliomed.org Nanoparticles, in particular, offer benefits such as enhanced drug solubility and prolonged release, which can lead to increased efficacy. nih.govpreprints.org

Research into delivering phenothiazine derivatives for potential anticancer applications has evaluated both nanospheres and micelles made from polylactic acid (PLA)-based polymers. nih.govnih.govresearchgate.net Nanospheres are matrix systems where the drug is entrapped within the polymer structure, allowing for slow degradation and sustained release. nih.gov Micelles, on the other hand, are core-shell structures that have demonstrated particular efficiency in loading and releasing phenothiazine compounds. nih.govresearchgate.net

A comparative study on four different phenothiazine derivatives revealed that micelles had significantly higher drug-loading capacities and more efficient release profiles compared to nanospheres. nih.govnih.gov The morphology of the nanoparticles was generally consistent, with nanospheres showing a regular spherical shape and an average diameter of approximately 870 nm, regardless of the specific phenothiazine derivative loaded. nih.gov The release kinetics were found to be dependent on the specific chemical structure of the phenothiazine derivative, with some compounds being released over 72 hours and others over a more extended period of 168 hours. nih.gov

While these studies did not specifically include Homofenazine (B1220437) dihydrochloride (B599025), they establish a strong proof-of-concept for using nanoparticle-based systems for this class of compounds. Patents have listed Homofenazine as a candidate for formulation into microparticles and microspheres, suggesting its suitability for these advanced delivery methods. google.gmjustia.comgoogleapis.com

Table 1: Comparative Drug Loading of Phenothiazine Derivatives in Nanoparticle Systems

This interactive table summarizes findings from a study on various phenothiazine derivatives (not including Homofenazine dihydrochloride) to illustrate the potential of different nanoparticle formulations. Data extracted from research on related compounds. nih.govpreprints.org

| Nanoparticle Type | Phenothiazine Derivative | Loading Content (%) | Key Observation |

| Nanosphere (NS) | Derivative 3a | 0.75 | Lowest loading capacity observed in the study. preprints.org |

| Nanosphere (NS) | Derivative 3d | 3.07 | Highest loading capacity observed for nanospheres. preprints.org |

| Micelle (M) | All Derivatives | Significantly Higher | Micelles consistently showed superior drug loading vs. nanospheres. nih.govresearchgate.net |

| Micelle (M) | Derivative 3d | Highest among Micelles | Correlated with the most efficient drug release and cytotoxic effect. nih.govnih.gov |

Bioadhesive and Transmucosal Delivery System Research

Bioadhesive and transmucosal delivery systems offer an alternative administration route that can bypass first-pass metabolism and provide controlled drug release. ijsrst.com These systems are designed to adhere to mucosal surfaces, such as the buccal (inner cheek) or nasal lining, for a prolonged period. ijsrst.comgoogle.com

Research in this area for phenothiazines has included the development of buccal mucoadhesive tablets. ijsrst.com A patent for such a system describes a tablet containing a phenothiazine derivative (specifically mentioning prochlorperazine (B1679090) maleate (B1232345) but applicable to others), along with a mixture of xanthan and locust bean gums. google.com This formulation is designed to gel upon contact with saliva, creating a soft, hydrated tablet that adheres to the buccal mucosa and provides controlled drug release for up to two hours. google.com The mechanism of adhesion primarily involves non-covalent interactions like hydrogen bonding. ijsrst.com

Other patents and reviews highlight the potential of various polymers and formulation strategies for the transmucosal delivery of phenothiazines. ingentaconnect.comjddtonline.info Chitosan derivatives, for example, are noted as effective permeation enhancers for transmucosal drug absorption. ingentaconnect.com While specific research on this compound in bioadhesive systems is not detailed, patents list it among phenothiazine derivatives suitable for such formulations, including bioadhesive extruded films for intra-oral delivery. google.gmgoogle.comjddtonline.info The development of these systems for related compounds provides a clear framework for creating similar this compound formulations. researchgate.net

Table 2: Components of a Representative Bioadhesive Formulation for Phenothiazines

This table outlines typical components in a buccal bioadhesive tablet, based on patent literature for phenothiazine derivatives. google.com

| Component | Function | Example Material |

| Active Agent | Therapeutic Compound | Phenothiazine Derivative (e.g., Prochlorperazine Maleate) google.com |

| Bioadhesive Gums | Adhesion and Gelling | Xanthan Gum, Locust Bean Gum google.com |

| Saccharides | Filler/Binder | Monosaccharides or Disaccharides google.com |

| Permeation Enhancer | Improves Absorption | Chitosan Derivatives ingentaconnect.com |

Controlled Release Mechanism Design and Evaluation

Designing and evaluating controlled-release mechanisms are crucial for optimizing the therapeutic performance of phenothiazine derivatives. The goal is to maintain drug concentration within a therapeutic window over an extended period, which can improve patient compliance and reduce side effects. neliti.comgoogleapis.com

Various strategies have been explored for phenothiazines. One approach involves embedding the drug in a hydrophilic polymer matrix to create a swellable tablet. bohrium.com The drug is released as the polymer swells and erodes upon contact with gastrointestinal fluids. The balance between different polymers, such as Carbopol and sodium carboxymethylcellulose, is critical for achieving the desired release profile and bioadhesive strength. bohrium.com

Another area of research focuses on pH-responsive systems. mdpi.com For instance, the incorporation of dynamic imine units into phenothiazine derivatives has been investigated. mdpi.com These units can be designed to be stable at physiological pH but hydrolyze in the slightly acidic environment of tumor tissues, triggering a controlled release of the active compound at the target site. mdpi.com

Furthermore, patents describe abuse-deterrent and crush-resistant formulations for drugs like Homofenazine. google.gmjustia.comgoogle.com These dosage forms are mechanically stabilized, often through a thermal process with a hydrophilic polymer, to prevent the rapid release of the drug if the tablet is crushed or tampered with. google.gmjustia.com Evaluation of these systems involves dissolution testing under various conditions to ensure they release the drug as intended during normal use but resist dose-dumping in alcohol or when physically compromised. googleapis.com For example, one such formulation is designed to release less than 40% of the therapeutic agent even after three hours of shaking in a 40% ethanol (B145695) solution. googleapis.com

Preclinical Toxicology and Genotoxicity Testing Methodologies Applicable to Homofenazine Dihydrochloride Research

In Vitro Genotoxicity Assay Methodologies (e.g., Gene Mutation, Chromosomal Damage)

In vitro genotoxicity assays represent the initial screening stage for identifying substances with the potential to cause genetic damage. www.gov.uk These tests are performed on bacterial or mammalian cells in a controlled laboratory setting and are designed to detect various forms of genetic harm. scitovation.com For a compound such as Homofenazine (B1220437) dihydrochloride (B599025), a standard set of in vitro tests would be utilized.

A fundamental assay for detecting gene mutations is the bacterial reverse mutation test, widely known as the Ames test. wuxiapptec.com This assay employs specific strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize essential amino acids like histidine or tryptophan. The test assesses the ability of the compound to cause a reversion of this mutation, thereby restoring the gene's function and enabling the bacteria to proliferate in a medium lacking the specific amino acid. service.gov.uk To mimic the metabolic processes in mammals, the assay is conducted both with and without a metabolic activation system, typically a rat liver extract known as S9 fraction, as some substances only exhibit genotoxic properties after being metabolized. service.gov.uk

To evaluate the potential for chromosomal damage, several in vitro assays are available. scitovation.comwuxiapptec.com The in vitro micronucleus assay is a widely used method to identify agents that are either clastogenic (causing breaks in chromosomes) or aneugenic (causing the loss or gain of whole chromosomes). wuxiapptec.com In this test, cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. Following exposure, the cells are examined for the presence of micronuclei, which are small, separate nuclear bodies containing chromosome fragments or whole chromosomes that were not integrated into the main nucleus during cell division. wuxiapptec.com

Another crucial assay for detecting chromosomal damage is the in vitro chromosomal aberration test. wuxiapptec.comfao.org This test involves treating mammalian cells with the test compound and subsequently analyzing the chromosomes of cells in the metaphase stage of cell division for any structural changes, such as breaks, deletions, or rearrangements. fao.org

The mouse lymphoma assay (MLA) is another key test capable of detecting a wide range of genetic damage, including both gene mutations and chromosomal damage at the thymidine (B127349) kinase (TK) locus of L5178Y mouse lymphoma cells. www.gov.ukwuxiapptec.com The validation of this assay has shown its suitability for identifying not only gene mutations but also the capacity of a test substance to induce structural chromosomal damage. wuxiapptec.com

The outcomes of these in vitro assays provide an initial profile of the genotoxic potential of Homofenazine dihydrochloride. Positive findings in any of these tests would necessitate further investigation.

Table 1: In Vitro Genotoxicity Assay Methodologies

| Assay Type | Endpoint Detected | Typical Cell Lines/Strains | Key Considerations |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation (point mutations, frameshift mutations) | Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), Escherichia coli (e.g., WP2 uvrA) | Conducted with and without metabolic activation (S9 fraction). service.gov.uk |

| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Chinese Hamster Ovary (CHO), V79, TK6, Human peripheral blood lymphocytes | Can be automated for high-throughput screening and detects both clastogens and aneugens. wuxiapptec.com |

| In Vitro Chromosomal Aberration Test | Structural and numerical chromosomal abnormalities | Chinese Hamster Ovary (CHO), Human peripheral blood lymphocytes | Requires skilled personnel for microscopic analysis and can identify complex rearrangements. wuxiapptec.comfao.org |

| Mouse Lymphoma Assay (MLA) | Gene mutation and clastogenicity at the Tk locus | L5178Y/TK+/- mouse lymphoma cells | Distinguishes between large and small colony mutants, providing information on the type of genetic damage. www.gov.ukwuxiapptec.com |

In Vivo Rodent Genotoxicity and Carcinogenicity Study Designs (Methodological Focus)

If in vitro tests suggest potential genotoxicity, or as a standard component of a thorough preclinical safety assessment, in vivo studies in rodents are performed. scitovation.com These studies are crucial for understanding the genotoxic and carcinogenic potential of a compound within a whole-animal system, which encompasses metabolic, pharmacokinetic, and DNA repair mechanisms not fully replicated in in vitro models.

For assessing genotoxicity in vivo, the rodent bone marrow micronucleus test is a foundational assay. In this procedure, rodents (commonly rats or mice) are administered the test substance. At specific time points after treatment, bone marrow cells are harvested and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). An elevated frequency of micronucleated polychromatic erythrocytes indicates that the compound or its metabolites have reached the bone marrow and induced chromosomal damage.

The in vivo comet assay (single-cell gel electrophoresis) is another valuable method for evaluating DNA damage across various tissues. Rodents are treated with the test compound, after which cells are isolated from different organs (e.g., liver, kidney). These cells are then embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electrical field, creating a "comet" shape. The length and intensity of the comet's tail are proportional to the extent of DNA damage.

Table 2: In Vivo Rodent Genotoxicity and Carcinogenicity Study Designs

| Study Type | Primary Endpoint | Species | Key Methodological Aspects |

|---|---|---|---|

| Rodent Bone Marrow Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Mouse, Rat | Analysis of micronuclei in polychromatic erythrocytes. |

| In Vivo Comet Assay | DNA strand breaks | Mouse, Rat | Evaluation of DNA migration in various tissues (e.g., liver). researchgate.net |

| Long-Term Carcinogenicity Bioassay | Tumor formation | Rat, Mouse | Typically a 2-year study with multiple dose groups and histopathological examination of a comprehensive list of tissues. criver.comnih.gov |

Considerations for Preclinical Safety Assessment Frameworks

The preclinical safety assessment for a compound like this compound is structured around frameworks established by international regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.euco-labb.co.uk The ICH guidelines offer a systematic approach to toxicology testing, encompassing genotoxicity and carcinogenicity. europa.eu

A central principle is the "weight of evidence" approach. co-labb.co.uk No single test can definitively determine the genotoxic or carcinogenic risk of a compound. Instead, the results from the entire battery of in vitro and in vivo assays are considered collectively. The interpretation of this data takes into account the compound's potency, the nature of the genetic damage observed, and whether a threshold for the effect exists.

The selection of appropriate animal models is another critical factor. fda.gov The species chosen for testing should be relevant to humans in terms of how they metabolize and process the test substance. fda.gov For phenothiazine-related compounds, a thorough understanding of their metabolic pathways is essential for choosing the correct in vitro metabolic activation system and in vivo animal species. A review of the genotoxicity of chlorpromazine (B137089) and related phenothiazines indicated no genotoxic activity under standard testing conditions. nih.gov

Furthermore, the design of the studies, particularly the dose levels tested, is of utmost importance. Dose selection for genotoxicity studies is often based on the maximum tolerated dose (MTD) identified in preliminary toxicity studies. For carcinogenicity studies, the highest dose is typically the MTD, with lower doses set at multiples of the anticipated human exposure. core.ac.uk

Finally, the integration of toxicogenomics data is gaining prominence in preclinical safety assessment. Gene expression profiling can offer insights into the mechanisms of toxicity and aid in classifying compounds based on their mode of action. This information can be highly valuable for human risk assessment.

Future Directions and Unanswered Questions in Homofenazine Dihydrochloride Research

Re-evaluation of Discontinued (B1498344) Compounds for Novel Therapeutic Applications

The practice of re-evaluating or "repositioning" existing or discontinued drugs for new therapeutic purposes has become a promising strategy in pharmaceutical research. nih.gov This approach offers advantages in terms of established safety profiles and known pharmacokinetic properties, potentially accelerating the development timeline. nih.gov For compounds like Homofenazine (B1220437), which belongs to the well-studied phenothiazine (B1677639) class, a re-evaluation could be particularly fruitful.

Phenothiazines, originally developed as antipsychotics, are increasingly being investigated for other biological activities. nih.govresearchgate.netsdu.dk A significant area of this research is in oncology, where numerous studies have highlighted the anticancer properties of various phenothiazine derivatives, including trifluoperazine, chlorpromazine (B137089), and fluphenazine. nih.govsdu.dk These compounds have been shown to inhibit cancer cell proliferation, disrupt the cell cycle, induce apoptosis (programmed cell death), and even counteract multidrug resistance. nih.govresearchgate.net The mechanisms often involve interacting with cellular membranes and key signaling pathways, such as those involving calmodulin and protein phosphatase 2A (PP2A). researchgate.netplos.org

Given that Homofenazine shares the core phenothiazine structure, it is plausible that it possesses similar anticancer potential. Future research could systematically screen Homofenazine against various cancer cell lines to determine its efficacy. Such studies would represent a classic example of drug repositioning, potentially breathing new life into a discontinued compound for a modern therapeutic challenge. nih.govnih.gov The discontinuation of many older psychotropic drugs was often due to commercial reasons or a side effect profile considered unfavorable for their primary indication, not necessarily a lack of other biological activity. tg.org.aunih.gov A re-examination in the context of a different disease, such as cancer, where the risk-benefit calculation is different, could prove valuable. mdpi.com

Exploration of Polypharmacology and Off-Target Interactions

The "one drug, one target" paradigm has largely been superseded by the concept of polypharmacology, which acknowledges that most drugs interact with multiple molecular targets. nih.gov This is particularly true for phenothiazines, which are known for their "promiscuous" binding profiles. aja.org.tw While their primary antipsychotic effect is attributed to dopamine (B1211576) D2 receptor antagonism, they also interact with a wide array of other receptors and proteins, including serotonin (B10506), cholinergic, and adrenergic receptors, as well as ion channels and enzymes like calmodulin. plos.orgaja.org.twiiarjournals.org

These off-target interactions are responsible for both the wide spectrum of side effects associated with phenothiazines and their potential for repositioning. aja.org.twiiarjournals.org For Homofenazine, a comprehensive exploration of its polypharmacology is a critical and unanswered area of research. Its historical profile suggests it functions as a typical antipsychotic through dopamine receptor antagonism, but its full binding profile remains largely uncharacterized using modern techniques. evitachem.compsiquiatriainfantil.com.brscribd.com

Future research should employ high-throughput screening and proteomics-based approaches to map the full interactome of Homofenazine. Understanding which secondary targets it binds to, and with what affinity, could reveal novel mechanisms of action and suggest new therapeutic indications. For instance, the inhibition of calmodulin is a known anti-cancer property of some phenothiazines. plos.org Investigating Homofenazine's activity at this and other cancer-relevant targets could provide a rational basis for its repurposing. plos.org This exploration is essential, as the complex pharmacology of these compounds is still not fully understood. plos.org

| Target Class | Specific Examples of Off-Targets for Phenothiazines | Potential Therapeutic Implication |

| Neurotransmitter Receptors | Serotonin (5-HT) Receptors, Cholinergic (Muscarinic) Receptors, Adrenergic (Alpha) Receptors aja.org.twiiarjournals.org | Anxiolytic, Antidepressant, Blood Pressure Regulation iiarjournals.org |

| Ion Channels | Sodium Channels, Calcium Channels aja.org.tw | Local Anesthetic Effects, Modulation of Neuronal Excitability |

| Enzymes & Proteins | Calmodulin, Mitochondrial ATP Synthase, Protein Phosphatase 2A (PP2A) plos.orgaja.org.tw | Anticancer Activity, Modulation of Cellular Metabolism and Signaling plos.org |

| Microbial Targets | Bacterial Efflux Pumps iiarjournals.org | Antibacterial Activity, Overcoming Antibiotic Resistance iiarjournals.org |

Advanced Methodologies for Comprehensive Preclinical Profiling

The tools available for preclinical drug evaluation have advanced dramatically since Homofenazine was first developed. A modern re-evaluation would benefit immensely from these new methodologies to create a comprehensive and predictive profile of the compound.

Computational and In Silico Methods: Computational modeling and machine learning are now powerful tools in pharmacology. nih.govopenaccessjournals.com Techniques such as molecular docking can simulate the interaction between Homofenazine and a vast library of biological targets, predicting its binding affinity and mode. openaccessjournals.com Quantitative Structure-Activity Relationship (QSAR) models can be used to compare Homofenazine's chemical structure to other compounds with known activities, predicting potential therapeutic effects and side effects. ucsf.edu Furthermore, machine learning algorithms, trained on large datasets of drug features and known outcomes, can predict the likelihood of various side effects with increasing accuracy, offering a way to anticipate challenges early in the re-development process. nih.govoup.comnih.gov

Advanced In Vitro and In Vivo Models: Beyond computational work, advanced laboratory models can provide a more nuanced understanding of a drug's effects. For instance, instead of relying solely on traditional behavioral models, researchers can now use sophisticated neurophysiological techniques to characterize the brain state. irlab.se These methods can measure changes in brain wave oscillations and synchronization between different brain regions, providing a detailed picture of a drug's impact on neural circuits. irlab.se Such advanced preclinical models have been used to evaluate new antipsychotic candidates and could precisely delineate the effects of Homofenazine. irlab.senih.gov Three-dimensional cell cultures, such as spheroids, can also offer more clinically relevant data on potential anticancer effects compared to traditional 2D cell cultures. plos.org

| Methodology | Application for Homofenazine Research | Research Question Addressed |

| Molecular Docking | Simulate binding of Homofenazine to a wide range of protein targets (e.g., kinases, GPCRs). openaccessjournals.com | What is the full polypharmacological profile of Homofenazine? |

| Machine Learning Models | Predict potential adverse effects based on chemical structure and comparison to other drugs. nih.govucsf.edu | What is the likely safety and tolerability profile for new indications? |

| Neurophysiological Brain State Analysis | Characterize effects on brain oscillations and regional synchronization in animal models. irlab.se | What is the precise neuropharmacological impact beyond simple receptor blockade? |

| 3D Spheroid Cancer Models | Test efficacy against cancer cells in a more physiologically relevant environment. plos.org | Does Homofenazine show promise as a repurposed anticancer agent? |

By leveraging these advanced methodologies, a future research program could build a comprehensive preclinical profile of Homofenazine dihydrochloride (B599025). This would not only illuminate its historical mechanism of action but also rigorously assess its potential for new therapeutic life in the 21st century.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of homofenazine dihydrochloride using spectroscopic and regulatory databases?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to analyze the compound’s molecular structure, cross-referencing with its SMILES notation (C1CCC2C(C1)N(C3CC(CCC3S2)C(F)(F)F)CCCN4CCCN(CC4)CCO.Cl.Cl ) and regulatory identifiers such as NIH Compound ID 19687 or FDA code 3L5JN11UQL . Validate purity using high-performance liquid chromatography (HPLC) with reference standards.

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

- Methodological Answer : Follow pharmacopeial guidelines for hydrochloride salt preparation, including solvent selection (e.g., ethanol/water mixtures), stoichiometric ratios (2:1 base-to-HCl), and post-synthesis purification via recrystallization. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity (>99%) via COA (Certificate of Analysis) documentation .

Q. How should researchers assess the basic pharmacological profile of this compound in vitro?

- Methodological Answer : Conduct receptor-binding assays (e.g., dopamine or 5-HT receptors) to identify primary targets, referencing methodologies for structurally related phenothiazines like fluphenazine . Use cell viability assays (e.g., MTT) to evaluate cytotoxicity and dose-response curves to establish IC50 values. Validate results against known standards (e.g., perphenazine derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Perform meta-analyses of existing data, focusing on variables such as administration routes (oral vs. intravenous), species-specific metabolism, and formulation stability. Use compartmental modeling to reconcile discrepancies in half-life or bioavailability . Cross-validate findings with isotopic labeling (e.g., deuterated analogs) for precise metabolite tracking .

Q. How can transcriptomic or proteomic approaches elucidate this compound’s mechanism of action in neuropsychiatric models?

- Methodological Answer : Apply RNA sequencing or LC-MS/MS proteomics to identify differentially expressed genes/proteins in treated vs. untreated neuronal cell lines. Integrate pathway analysis tools (e.g., KEGG, Gene Ontology) to map signaling cascades. Validate hypotheses using CRISPR/Cas9 knockouts of candidate targets .

Q. What methodologies are appropriate for evaluating the ecological impact of this compound in aquatic systems?

- Methodological Answer : Conduct ecotoxicity assays using OECD guidelines (e.g., Daphnia magna acute toxicity tests). Measure log Kow values to predict bioaccumulation potential and use HPLC-MS to detect environmental persistence in water/soil samples . Compare results with regulatory thresholds (e.g., EPA) for hazard classification.

Q. How can researchers optimize experimental designs for studying this compound’s stability under varying storage conditions?

- Methodological Answer : Design accelerated stability studies with controlled temperature/humidity chambers (e.g., 40°C/75% RH) and monitor degradation via UV-Vis spectroscopy or HPLC. Use Arrhenius equations to extrapolate shelf-life. Include inert gas purging (e.g., nitrogen) during storage to prevent oxidation .

Q. What advanced techniques validate deuterated derivatives of this compound for pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., homofenazine-D8) using isotopic exchange reactions, confirmed via mass shift analysis in MS. Apply these derivatives in tracer studies with LC-MS/MS to distinguish parent compounds from metabolites in biological matrices .

Key Considerations for Experimental Design

- Regulatory Compliance : Ensure all protocols align with FDA/EU pharmacopeial standards for psychoactive compounds, particularly for handling and disposal .

- Data Standardization : Adopt MIACARM guidelines for metadata annotation to enhance reproducibility in cellular assays .

- Safety Protocols : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) as specified in safety data sheets (SDS) for hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.